

Application Notes and Protocols for Assessing PF-06471553 Selectivity

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Compound of Interest

Compound Name: PF-06471553

Cat. No.: B10779859

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3), an enzyme involved in the synthesis of diacylglycerol (DAG) from monoacylglycerol.[1][2] MOGAT3 plays a role in lipid metabolism and has been implicated in pathological conditions, including certain cancers where it can contribute to therapeutic resistance.[3][4] Understanding the selectivity of **PF-06471553** is crucial for its development as a chemical probe or therapeutic agent. These application notes provide detailed protocols for assessing the selectivity of **PF-06471553** against its primary target, MOGAT3, and other related enzymes.

Data Presentation

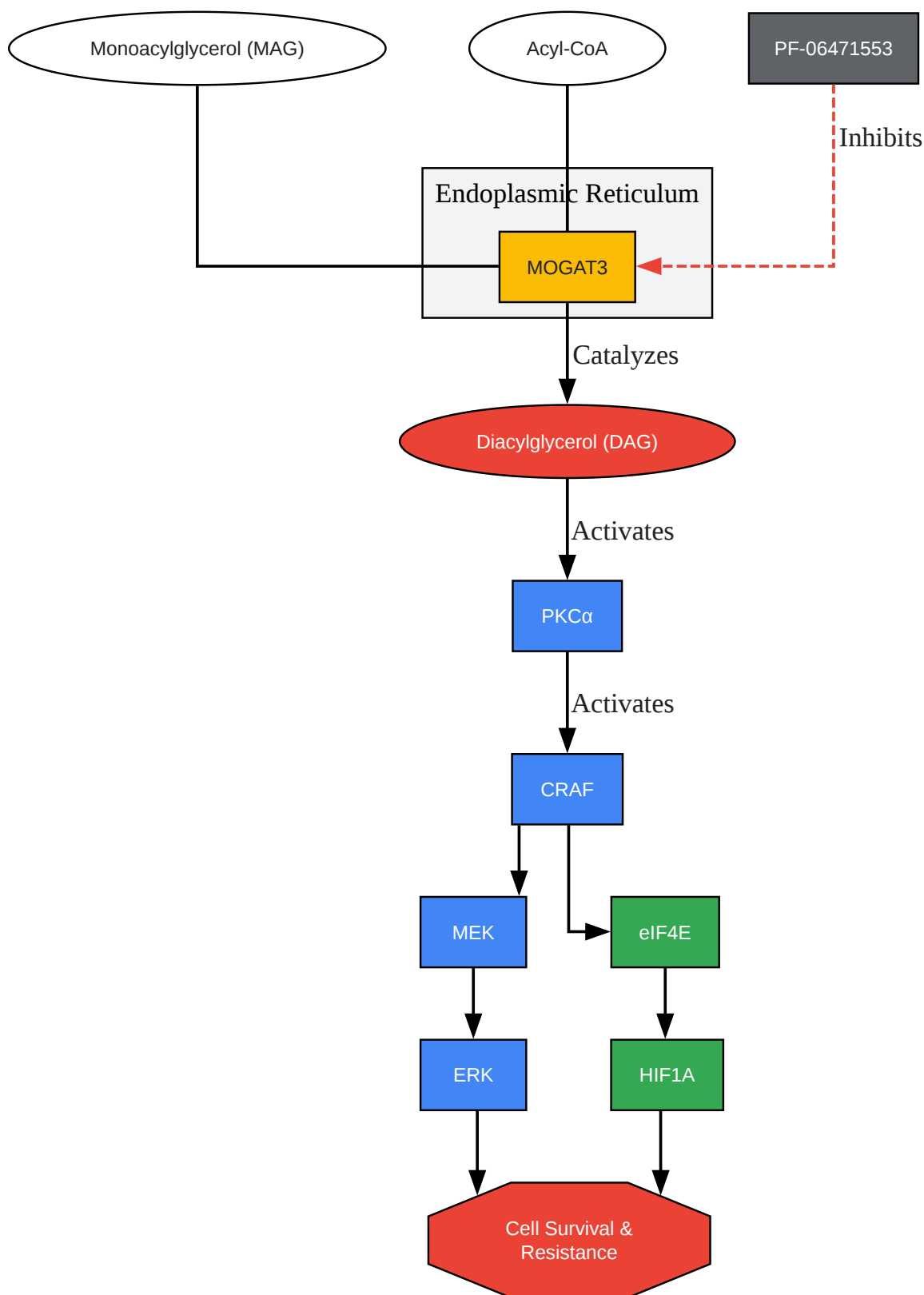
Table 1: In Vitro Selectivity Profile of **PF-06471553**

Target	IC50 (nM)	Assay Type	Reference
MOGAT3	92	Biochemical Radiometric Assay	[1]
MGAT1	14,900	Biochemical Assay	[1]
MGAT2	19,800	Biochemical Assay	[1]
DGAT1	>50,000	Biochemical Assay	[1]
DGAT2	>100,000	Biochemical Assay	[1]

IC50 values represent the concentration of **PF-06471553** required to inhibit 50% of the enzyme's activity.

Signaling Pathway

MOGAT3 is a key enzyme in the monoacylglycerol pathway, catalyzing the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG).[3][5] In certain cancer cells, increased MOGAT3 expression leads to an accumulation of DAG. This accumulation can activate Protein Kinase C alpha (PKC α), which in turn can trigger downstream signaling cascades, such as the RAF/MEK/ERK pathway and the eIF4E/HIF1A pathway, promoting cell survival and resistance to therapy.[3][4]



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MOGAT3 signaling pathway and the inhibitory action of **PF-06471553**.

Experimental Protocols

Biochemical MOGAT3 Activity Assay (Radiometric)

This protocol is designed to measure the enzymatic activity of MOGAT3 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol.

Materials:

- Recombinant human MOGAT3 enzyme
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL fatty acid-free BSA
- Substrate Mix: 2-monooleoylglycerol (2-MAG)
- Radiolabeled Substrate: [1-¹⁴C]oleoyl-CoA
- **PF-06471553** (or other test compounds) dissolved in DMSO
- Stop Solution: 2:1 (v/v) Chloroform:Methanol
- Scintillation cocktail
- 96-well microplates
- Scintillation counter

Procedure:

- Prepare serial dilutions of **PF-06471553** in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 20 µL of recombinant MOGAT3 enzyme solution (pre-diluted in Assay Buffer) to each well.

- Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Prepare the reaction mix by combining the Substrate Mix (2-MAG) and [1-¹⁴C]oleoyl-CoA in Assay Buffer.
- Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
- Incubate the reaction plate at 37°C for 30 minutes with gentle agitation.
- Terminate the reaction by adding 100 µL of Stop Solution to each well.
- Separate the lipid phase by adding 50 µL of water and centrifuging the plate.
- Transfer an aliquot of the organic (lower) phase containing the radiolabeled diacylglycerol to a scintillation vial.
- Evaporate the solvent and add scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses the ability of **PF-06471553** to bind to MOGAT3 within a live cellular environment.

Materials:

- HEK293 cells
- MOGAT3-NanoLuc® fusion vector
- NanoBRET™ tracer
- Opti-MEM™ I Reduced Serum Medium

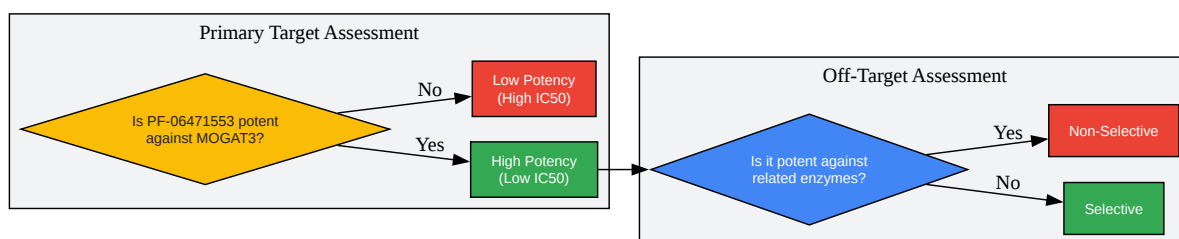
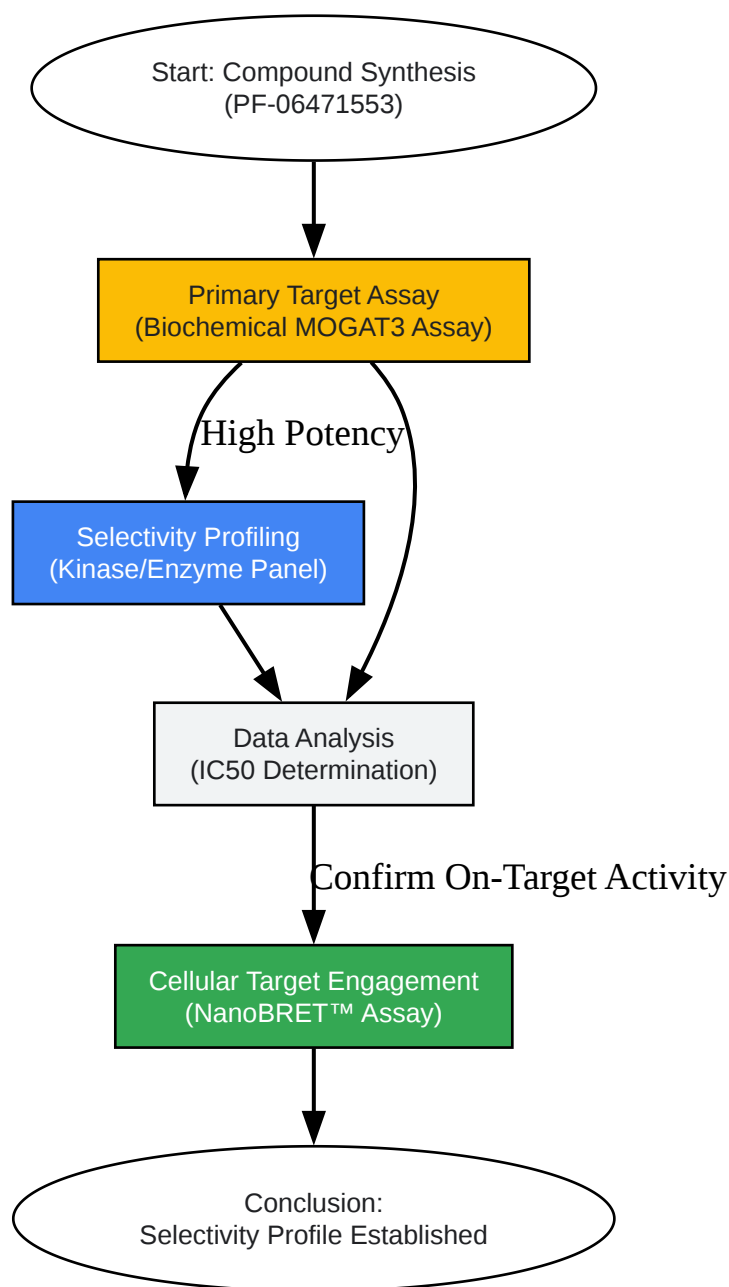
- Transfection reagent (e.g., FuGENE® HD)
- **PF-06471553** (or other test compounds) dissolved in DMSO
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well assay plates
- Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

- Co-transfect HEK293 cells with the MOGAT3-NanoLuc® fusion vector according to the manufacturer's protocol.
- Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.
- Prepare serial dilutions of **PF-06471553** in Opti-MEM™.
- Add the NanoBRET™ tracer to the diluted compounds.
- Remove the culture medium from the cells and add the compound-tracer mix to the wells.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the substrate to each well.
- Read the plate on a luminometer, measuring both donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission.
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound like **PF-06471553**.



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